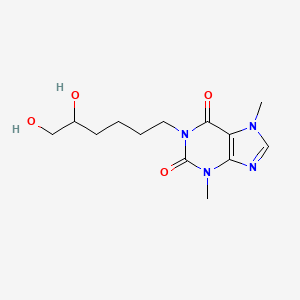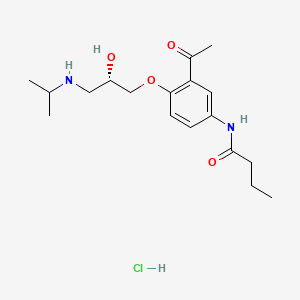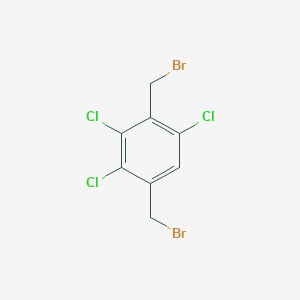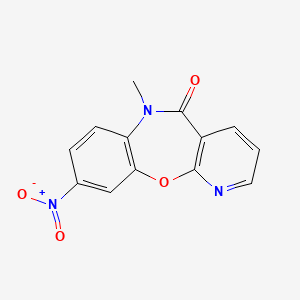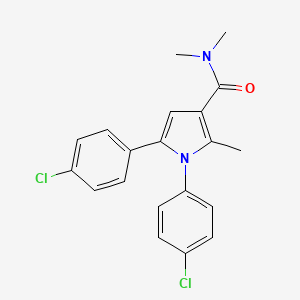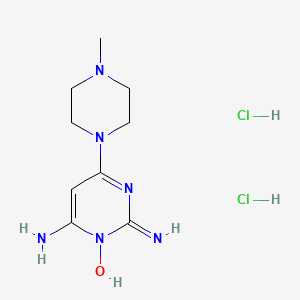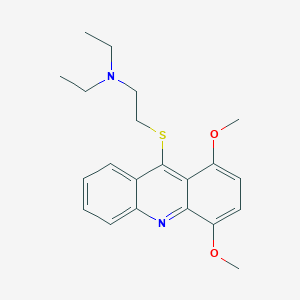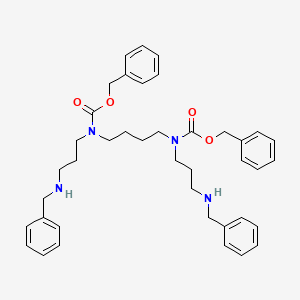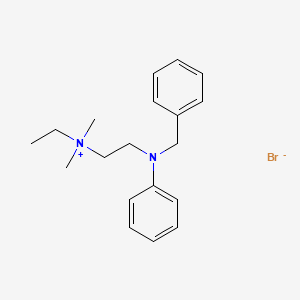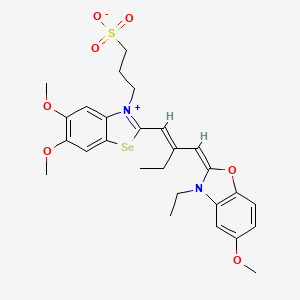
2-(2-((5,6-Dimethoxy-3-(3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-3-ethyl-5-methoxybenzoxazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceramic frit is typically prepared by melting a mixture of raw materials, including silica, alumina, and various metal oxides, at temperatures ranging from 1200°C to 1500°C. The molten mixture is then rapidly cooled, often by quenching in water, to form a glassy solid. This process can be carried out in electric or gas-fired furnaces, depending on the specific requirements of the production .
Industrial Production Methods
In industrial settings, the production of ceramic frit involves several steps:
Raw Material Selection: The raw materials are carefully selected based on the desired properties of the final product.
Batch Preparation: The raw materials are weighed and mixed to form a homogeneous batch.
Melting: The batch is fed into a furnace and heated to the required temperature to form a molten mixture.
Quenching: The molten mixture is rapidly cooled to form a glassy solid.
Grinding: The solid frit is ground into a fine powder for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Ceramic frit undergoes several types of chemical reactions, including:
Oxidation: The metal oxides in the frit can undergo oxidation reactions, leading to changes in the chemical composition and properties of the frit.
Reduction: Under certain conditions, the metal oxides can be reduced to their elemental forms.
Substitution: The metal ions in the frit can be substituted with other metal ions, altering the properties of the frit.
Common Reagents and Conditions
Common reagents used in the reactions involving ceramic frit include:
Oxidizing Agents: Such as oxygen and hydrogen peroxide.
Reducing Agents: Such as hydrogen and carbon monoxide.
Substituting Agents: Such as various metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation state metal oxides, while reduction reactions can produce elemental metals .
Scientific Research Applications
Ceramic frit has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced ceramic materials and as a component in glass formulations.
Biology: Employed in the development of biocompatible materials for medical implants and devices.
Medicine: Used in the production of dental ceramics and other medical ceramics.
Mechanism of Action
The mechanism by which ceramic frit exerts its effects is primarily based on its chemical composition and physical properties. The metal oxides in the frit interact with other components in the system, leading to the formation of new phases and compounds. The molecular targets and pathways involved in these interactions depend on the specific application and conditions .
Comparison with Similar Compounds
Ceramic frit can be compared with other similar compounds, such as:
Glass: Both ceramic frit and glass are formed by melting and rapid cooling of raw materials, but ceramic frit typically contains a higher proportion of metal oxides, giving it different properties.
Ceramic Glazes: Ceramic frit is often used as a component in ceramic glazes, which are applied to ceramic surfaces to provide a smooth, glossy finish.
Refractory Materials: Ceramic frit shares some properties with refractory materials, such as high thermal stability and chemical resistance, but is typically used in different applications.
Similar compounds include:
- Glass
- Ceramic Glazes
- Refractory Materials .
Properties
CAS No. |
67014-91-9 |
|---|---|
Molecular Formula |
C27H32N2O7SSe |
Molecular Weight |
607.6 g/mol |
IUPAC Name |
3-[2-[(E)-2-[(E)-(3-ethyl-5-methoxy-1,3-benzoxazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethoxy-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C27H32N2O7SSe/c1-6-18(13-26-28(7-2)20-15-19(33-3)9-10-22(20)36-26)14-27-29(11-8-12-37(30,31)32)21-16-23(34-4)24(35-5)17-25(21)38-27/h9-10,13-17H,6-8,11-12H2,1-5H3 |
InChI Key |
BFVRDZWARVFFCO-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])/C=C/3\N(C4=C(O3)C=CC(=C4)OC)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC(=C(C=C2[Se]1)OC)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C(O3)C=CC(=C4)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


